2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide
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Overview
Description
2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include cycloheptathiophene derivatives and thienopyrimidine intermediates. Key steps may involve:
- Formation of the cycloheptathiophene core through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution.
- Coupling of the thienopyrimidine moiety through palladium-catalyzed cross-coupling reactions.
- Final acylation to introduce the acetamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thienopyrimidine rings can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-{[3-allyl-4-oxo-5-(2-thienyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C25H22N4O2S4 |
---|---|
Molecular Weight |
538.7g/mol |
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-oxo-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H22N4O2S4/c1-2-10-29-24(31)21-17(18-9-6-11-32-18)13-33-23(21)28-25(29)34-14-20(30)27-22-16(12-26)15-7-4-3-5-8-19(15)35-22/h2,6,9,11,13H,1,3-5,7-8,10,14H2,(H,27,30) |
InChI Key |
JKRBFABDYJKKJN-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C4=C(S3)CCCCC4)C#N)SC=C2C5=CC=CS5 |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C4=C(S3)CCCCC4)C#N)SC=C2C5=CC=CS5 |
Origin of Product |
United States |
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